Boc-L-beta-homoarginine(tos)

Description

BenchChem offers high-quality Boc-L-beta-homoarginine(tos) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-beta-homoarginine(tos) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

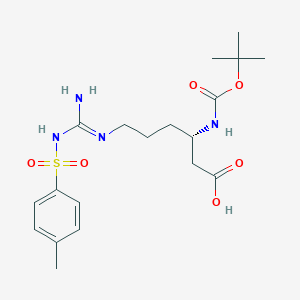

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375806 | |

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136271-81-3 | |

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-L-beta-homoarginine(tos) for Researchers and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-L-beta-homoarginine(tosyl), commonly abbreviated as Boc-L-beta-homoarginine(tos), is a protected amino acid derivative that serves as a crucial building block in synthetic peptide chemistry and drug discovery.[1] Its unique structure, featuring a Boc protecting group on the beta-amino group and a tosyl protecting group on the guanidino side chain, allows for precise and controlled incorporation into peptide sequences. This guide provides a comprehensive overview of its chemical and physical properties, applications, and a generalized experimental workflow for its use in solid-phase peptide synthesis.

Physicochemical and Identification Properties

The properties of Boc-L-beta-homoarginine(tos) are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

| Property | Value | Citations |

| Molecular Formula | C₁₉H₃₀N₄O₆S | [1][2][3][4][5] |

| Molecular Weight | 442.52 g/mol | [1][2][3][5] |

| Appearance | White to off-white powder; light yellow crystalline | [1][3] |

| Purity | ≥98.0% (TLC) or ≥99% | [1][3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Storage Temperature | 0-8 °C | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Citations |

| CAS Number | 136271-81-3 | [1][2][4][6] |

| MDL Number | MFCD03427576 | [1][3][4] |

| PubChem ID | 4076586 | [1] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--=O)NC(=O)OC(C)(C)C | [3] |

| InChI Key | RYHLUZMBVLFVPG-AWEZNQCLSA-N | [3] |

Core Applications in Research and Development

Boc-L-beta-homoarginine(tos) is a versatile reagent with broad applications in several areas of biochemical and pharmaceutical research.[1]

-

Peptide Synthesis : It is a fundamental building block for the synthesis of peptides with modified backbones. The beta-homoarginine structure introduces an additional carbon into the peptide backbone, which can alter the peptide's conformation and proteolytic stability. The Boc and tosyl protecting groups facilitate its use in stepwise solid-phase peptide synthesis (SPPS).[1][3]

-

Drug Development : This compound is utilized in the creation of novel therapeutic peptides and peptidomimetics.[1] Its incorporation can lead to compounds with potential anti-inflammatory and analgesic properties.[1] The modified arginine side chain can influence binding to biological targets and modulate pharmacological activity.

-

Bioconjugation : The unique structure of Boc-L-beta-homoarginine(tos) makes it a valuable tool in bioconjugation chemistry. It can be used to link peptides to other biomolecules, such as proteins or carrier molecules, for applications in targeted drug delivery.[1]

-

Molecular Biology Research : Researchers use peptides containing this analog to investigate protein-protein interactions and enzyme mechanisms. The altered structure can help elucidate the specific roles of arginine residues in biological recognition and catalysis.[1]

-

Diagnostic Tools : There is interest in using this compound for the development of diagnostic assays, particularly for the detection of specific biomarkers. Its ability to form stable complexes can enhance the sensitivity and accuracy of such tests.[1]

Figure 1: Logical workflow of the applications of Boc-L-beta-homoarginine(tos).

Experimental Protocols: Use in Boc Solid-Phase Peptide Synthesis (SPPS)

While specific protocols vary based on the target peptide sequence and scale, the following provides a generalized methodology for the incorporation of Boc-L-beta-homoarginine(tos) into a peptide chain using Boc-SPPS.

Objective: To incorporate a Boc-L-beta-homoarginine(tos) residue into a growing peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminal amino group

-

Boc-L-beta-homoarginine(tos)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Methodology:

-

Resin Preparation: The synthesis starts with a resin support, typically with the first amino acid already attached. The N-terminal Boc group of this initial amino acid is removed (deprotected) using TFA to expose a free amino group. The resin is then washed thoroughly with DMF to remove residual TFA and prepare for the coupling step.

-

Activation of Boc-L-beta-homoarginine(tos): In a separate vessel, Boc-L-beta-homoarginine(tos) is dissolved in DMF. The coupling reagent (e.g., HBTU) and a base (DIEA) are added to the solution. This reaction mixture is pre-activated for several minutes to form the activated ester of the amino acid, making it highly reactive towards the free amino group on the resin.

-

Coupling Reaction: The activated Boc-L-beta-homoarginine(tos) solution is added to the prepared resin. The mixture is agitated for a sufficient period (typically 1-2 hours) to allow the coupling reaction to go to completion. A small sample of the resin can be tested (e.g., with a ninhydrin test) to confirm the absence of free amino groups.

-

Washing: After the coupling is complete, the resin is drained and washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The process of deprotection (Step 1) and coupling (Steps 2-4) is repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support. This is typically achieved using a strong acid cocktail, such as hydrofluoric acid (HF). This final step also removes the tosyl protecting group from the homoarginine side chain and all other side-chain protecting groups.

Figure 2: Generalized workflow for Boc-SPPS using Boc-L-beta-homoarginine(tos).

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. Boc-β-Homoarg(Tos)-OH | Krackeler Scientific, Inc. [krackeler.com]

- 4. 136271-81-3 | Boc-l-beta-homoarginine(tos) | Tetrahedron [thsci.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. BOC-L-BETA-HOMOARGININE(TOS) | 136271-81-3 [chemicalbook.com]

Boc-L-beta-homoarginine(tos) molecular structure and weight

An In-depth Technical Guide to Boc-L-beta-homoarginine(tos)

This guide provides a comprehensive overview of the molecular structure, properties, and application of Nβ-Boc-Nω-tosyl-L-β-homoarginine, a key building block in peptide synthesis and drug development.[][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties and provides a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Core Properties of Boc-L-beta-homoarginine(tos)

Boc-L-beta-homoarginine(tos) is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidinium group is protected by a tosyl (Tos) group.[2] This dual protection scheme makes it a valuable reagent for the stepwise synthesis of peptides, preventing unwanted side reactions during the coupling process.[3] The Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), while the tosyl group requires a much stronger acid, such as hydrogen fluoride (HF), for removal, ensuring orthogonal protection during synthesis.[4][5]

Data Presentation

The quantitative and qualitative data for Boc-L-beta-homoarginine(tos) are summarized in the table below for easy reference.

| Property | Value | Citations |

| Chemical Name | Nβ-Boc-Nω-tosyl-L-β-homoarginine | [][6][7] |

| Synonyms | Boc-beta-HArg(Tos)-OH, Boc-β-Homoarg(Tos)-OH | [6][7][8] |

| CAS Number | 136271-81-3 | [][4][8][9] |

| Molecular Formula | C₁₉H₃₀N₄O₆S | [][4][8][10] |

| Molecular Weight | 442.53 g/mol | [4][6][9][10] |

| Appearance | White to off-white powder; light yellow crystalline form | [][4][7] |

| Purity | ≥98.0% (TLC), ≥99% | [][4][7] |

| Storage Temperature | 0-8 °C | [] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone, etc. | [11] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS), Drug Development | [][2][7] |

Experimental Protocols

The primary application of Boc-L-beta-homoarginine(tos) is as a building block in Boc solid-phase peptide synthesis (SPPS).[2] The following is a detailed, generalized protocol for one cycle of amino acid addition using this methodology.

Materials and Reagents:

-

Resin (e.g., Merrifield, MBHA, or PAM resin) pre-loaded with the C-terminal amino acid.[10]

-

Boc-L-beta-homoarginine(tos)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Coupling agents (e.g., HBTU/HOBt or DCC)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

Protocol for One Coupling Cycle:

-

Resin Swelling:

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.[10]

-

Perform a pre-wash by agitating for 5 minutes, then drain.[10]

-

Add fresh 50% TFA/DCM and agitate for an additional 15-25 minutes to ensure complete removal of the Boc group.[8]

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly with DCM (2x) and IPA (2x) to remove residual acid.[10]

-

-

Neutralization:

-

To neutralize the resulting N-terminal trifluoroacetate salt, wash the resin with a 10% solution of DIEA or TEA in DCM.[4][10]

-

Agitate for 1-2 minutes and drain.[8]

-

Repeat the neutralization step to ensure the N-terminus is a free amine.[8]

-

Wash the resin with DCM and/or DMF to remove excess base.[8]

-

-

Amino Acid Coupling:

-

Dissolve 2-4 equivalents of Boc-L-beta-homoarginine(tos) and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.[8]

-

Add this activation solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction and agitate at room temperature for the required duration (typically 1-2 hours).[8]

-

Monitor the reaction for completeness (e.g., using a ninhydrin test).

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin with DMF and DCM to remove unreacted reagents and byproducts.[]

-

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is fully assembled.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tosyl group on the beta-homoarginine) are removed.

-

This typically requires treatment with a very strong acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][10]

-

Scavengers like anisole or thiocresol are added to the cleavage cocktail to prevent side reactions.[10]

-

The crude peptide is then precipitated with cold diethyl ether, purified (e.g., by HPLC), and lyophilized.[8]

-

Visualization of the Boc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

References

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Boc-β-Homoarg(Tos)-OH | Krackeler Scientific, Inc. [krackeler.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Boc-L-beta-homoarginine(tos): Synthesis, Applications, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-beta-homoarginine(tos), a key building block in peptide synthesis and drug discovery. We will delve into its chemical properties, supplier information, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its potential biological significance.

Core Compound Information

Boc-L-beta-homoarginine(tos), chemically known as Nβ-Boc-Nω-tosyl-L-β-homoarginine, is a protected amino acid derivative crucial for the synthesis of modified peptides. The tert-butyloxycarbonyl (Boc) group on the beta-amino group and the tosyl (Tos) group on the guanidino side chain provide orthogonal protection, enabling its strategic incorporation into peptide sequences.

| Property | Value | Reference |

| CAS Number | 136271-81-3 | [1][2][3][4] |

| Molecular Formula | C19H30N4O6S | [1][2] |

| Molecular Weight | 442.53 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98.0% (TLC) | [5] |

| Storage Conditions | 0-8 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Commercial Availability

Boc-L-beta-homoarginine(tos) is available from a range of chemical suppliers specializing in reagents for peptide synthesis and pharmaceutical research. When sourcing this compound, it is crucial to verify the purity and request a certificate of analysis.

Table of Representative Suppliers:

| Supplier | Website |

| Aapptec Peptides | --INVALID-LINK--]">www.aapptec.com |

| Chem-Impex | --INVALID-LINK--]">www.chemimpex.com[2] |

| Santa Cruz Biotechnology | --INVALID-LINK--]">www.scbt.com |

| Krackeler Scientific | --INVALID-LINK--]">www.krackeler.com[5] |

| P3 BioSystems | --INVALID-LINK--]">www.p3biosystems.com |

| CRO SPLENDID LAB | --INVALID-LINK--]">www.splendidlab.com[1] |

| Tetrahedron Scientific Inc. | --INVALID-LINK--]">www.tetrahedron.us[3] |

| ChemicalBook | --INVALID-LINK--]">www.chemicalbook.com[4] |

| ZHEJIANG PEPTIDE BIOTECH CO.,LTD. | --INVALID-LINK--]">www.peptide-china.com |

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-beta-homoarginine(tos) is primarily utilized in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of solid-phase peptide synthesis. This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Boc-SPPS Workflow

The incorporation of Boc-L-beta-homoarginine(tos) follows the general cycle of Boc-SPPS. This iterative process involves two key steps: the deprotection of the N-terminal Boc group and the coupling of the next Boc-protected amino acid.

Experimental Protocol: Incorporation of Boc-L-beta-homoarginine(tos)

1. Resin Preparation and Swelling:

-

The peptide-resin is initially swelled in a suitable solvent, typically dichloromethane (DCM), for 20-30 minutes to ensure optimal reaction kinetics.[6]

2. N-terminal Boc Deprotection:

-

The N-terminal Boc protecting group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[7]

-

This deprotection step is usually performed for 20-30 minutes.

3. Neutralization:

-

Following deprotection, the resin is neutralized with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM (typically 5-10% v/v) to liberate the free N-terminal amine.

4. Coupling of Boc-L-beta-homoarginine(tos):

-

Boc-L-beta-homoarginine(tos) (typically 2-4 equivalents relative to the resin substitution) is pre-activated to form a reactive species. Common activation methods include the use of coupling reagents such as:

-

HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of 1-hydroxybenzotriazole (HOBt) and DIEA in a solvent like N,N-dimethylformamide (DMF).

-

DCC/HOBt: Dicyclohexylcarbodiimide (DCC) with HOBt in DMF/DCM.

-

-

The activated amino acid solution is then added to the neutralized resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

5. Capping (Optional):

-

If the coupling reaction is incomplete, any unreacted N-terminal amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion sequences.

6. Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the tosyl group on the beta-homoarginine residue, are removed.

-

Due to the stability of the tosyl group, a strong acid is required for its cleavage. Anhydrous hydrogen fluoride (HF) is a common reagent for this step.[7] The cleavage cocktail typically includes scavengers, such as anisole or cresol, to prevent side reactions.

-

Alternatively, trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.

Biological Significance and Potential Applications

The incorporation of non-natural amino acids like L-beta-homoarginine into peptides is a powerful strategy for modulating their biological properties. While specific signaling pathways directly influenced by peptides containing this residue are not extensively documented in publicly available literature, the structural modifications introduced by beta-homoarginine can lead to several advantageous characteristics:

-

Enhanced Proteolytic Stability: The presence of a beta-amino acid can render the adjacent peptide bond more resistant to cleavage by proteases, which typically recognize and cleave peptide bonds between L-alpha-amino acids. This can lead to a longer in vivo half-life for the peptide therapeutic.

-

Altered Conformation: The additional methylene group in the backbone of beta-homoarginine can induce unique secondary structures (e.g., helices, sheets) in the peptide, potentially leading to novel receptor binding affinities and specificities.

-

Modulation of Bioactivity: The replacement of arginine with beta-homoarginine can fine-tune the biological activity of a peptide. For instance, in antimicrobial peptides, the precise spatial arrangement of the cationic guanidinium group is critical for membrane interaction and disruption. The altered positioning of this group in beta-homoarginine could lead to changes in antimicrobial potency and spectrum. Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs), and the inclusion of beta-homoarginine could influence their internalization mechanisms and efficiency.[8][9]

Research into peptides containing beta-amino acids has explored their potential in various therapeutic areas, including as antimicrobial agents, enzyme inhibitors, and receptor agonists/antagonists.[10][11] The synthesis of peptides containing beta-homoarginine using Boc-L-beta-homoarginine(tos) is a key enabling step in the exploration of these potential applications.

Conclusion

Boc-L-beta-homoarginine(tos) is a valuable and commercially available building block for the synthesis of peptides with modified backbones. Its use in Boc-SPPS, although requiring strong acid for final deprotection, allows for the creation of novel peptide analogs with potentially enhanced stability and unique biological activities. Further research into the specific applications and signaling pathways affected by beta-homoarginine-containing peptides will undoubtedly continue to expand the utility of this important synthetic tool in drug discovery and chemical biology.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. chemimpex.com [chemimpex.com]

- 3. 136271-81-3 | Boc-l-beta-homoarginine(tos) | Tetrahedron [thsci.com]

- 4. BOC-L-BETA-HOMOARGININE(TOS) | 136271-81-3 [chemicalbook.com]

- 5. Boc-β-Homoarg(Tos)-OH | Krackeler Scientific, Inc. [krackeler.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of Boc-L-beta-homoarginine(Tos): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical synthesis of Nβ-Boc-Nω-tosyl-L-β-homoarginine, a valuable building block in peptide synthesis and drug discovery. The document details a plausible and effective synthetic pathway, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Introduction

Boc-L-beta-homoarginine(Tos) is a non-proteinogenic amino acid derivative that serves as a crucial component in the synthesis of peptidomimetics and other biologically active molecules. The presence of the β-homoarginine structure can impart unique conformational constraints and metabolic stability to peptides. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and the tosyl (Tos) group on the guanidino side chain allow for its selective incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide outlines a multi-step synthesis beginning with the commercially available precursor, Boc-L-β-homolysine(Z)-OH.

Synthetic Pathway Overview

The synthesis of Boc-L-beta-homoarginine(Tos) can be achieved through a three-step process starting from Nβ-Boc-Nω-Z-L-β-homolysine. The strategy involves the deprotection of the side-chain amino group, followed by a guanidinylation reaction, and subsequent protection of the resulting guanidino group with a tosyl moiety.

Caption: Synthetic pathway for Boc-L-beta-homoarginine(Tos)-OH.

Experimental Protocols

Step 1: Synthesis of Nβ-Boc-L-β-homolysine

Objective: To remove the benzyloxycarbonyl (Z) protecting group from the side-chain amino group of Nβ-Boc-Nω-Z-L-β-homolysine via hydrogenolysis to yield Nβ-Boc-L-β-homolysine.

Materials:

-

Nβ-Boc-Nω-Z-L-β-homolysine (1.0 eq)

-

Palladium on activated carbon (10% Pd, 0.1 eq)

-

Methanol (as solvent)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve Nβ-Boc-Nω-Z-L-β-homolysine in methanol in a flask suitable for hydrogenation.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on the apparatus) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol to recover any adsorbed product.

-

Concentrate the filtrate under reduced pressure to obtain the crude Nβ-Boc-L-β-homolysine. The product is often used in the next step without further purification.

Step 2: Synthesis of Nβ-Boc-L-β-homoarginine

Objective: To convert the primary amino group on the side chain of Nβ-Boc-L-β-homolysine into a guanidino group.

Materials:

-

Nβ-Boc-L-β-homolysine (1.0 eq)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

Dissolve Nβ-Boc-L-β-homolysine in DMF in a round-bottom flask.

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride to the solution.

-

Add DIPEA to the reaction mixture and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

The crude product can be purified by silica gel chromatography or used directly in the next step after an aqueous workup.

Step 3: Synthesis of Nβ-Boc-Nω-tosyl-L-β-homoarginine

Objective: To protect the newly formed guanidino group with a tosyl group.

Materials:

-

Nβ-Boc-L-β-homoarginine (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude Nβ-Boc-L-β-homoarginine in pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the final product, Nβ-Boc-Nω-tosyl-L-β-homoarginine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

| Step | Reactant | Product | Typical Yield (%) | Purity (%) |

| 1 | Boc-L-β-homolysine(Z)-OH | Boc-L-β-homolysine-OH | 90-98 | >95 |

| 2 | Boc-L-β-homolysine-OH | Boc-L-β-homoarginine-OH | 75-85 | >90 (crude) |

| 3 | Boc-L-β-homoarginine-OH | Boc-L-β-homoarginine(Tos)-OH | 60-75 | >98 |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR | Mass Spec (m/z) |

| Boc-L-β-homolysine(Z)-OH | C₂₀H₃₀N₂O₆ | 394.46 | White to off-white solid | Consistent with structure | [M+H]⁺ 395.2 |

| Boc-L-β-homolysine-OH | C₁₂H₂₄N₂O₄ | 260.33 | White solid | Consistent with structure | [M+H]⁺ 261.2 |

| Boc-L-β-homoarginine-OH | C₁₃H₂₆N₄O₄ | 302.37 | White solid | Consistent with structure | [M+H]⁺ 303.2 |

| Boc-L-β-homoarginine(Tos)-OH | C₁₉H₃₀N₄O₆S | 442.53 | White to pale yellow solid | Consistent with structure | [M+H]⁺ 443.2 |

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of Boc-L-beta-homoarginine(Tos) presented in this guide provides a reliable and reproducible method for obtaining this important amino acid derivative. The protocols are based on well-established chemical transformations and can be adapted by researchers for their specific needs. The provided data serves as a benchmark for reaction monitoring and product characterization. This guide is intended to be a valuable resource for scientists engaged in the fields of peptide chemistry, medicinal chemistry, and drug development.

Boc-L-beta-homoarginine(tos): A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Boc-L-beta-homoarginine(tos) (Nβ-Boc-Nω-tosyl-L-β-homoarginine), a key amino acid derivative in peptide synthesis and drug development. While detailed quantitative stability studies are not widely published, this document synthesizes the existing information from supplier safety data sheets and product information to ensure proper handling and maintain the integrity of the compound.

Summary of Key Data

Boc-L-beta-homoarginine(tos) is a white to off-white or light yellow crystalline powder.[1][2] Its stability is crucial for its effective use in applications such as peptide synthesis, bioconjugation, and the development of peptide-based therapeutics.[1]

Storage and Stability

Proper storage is essential to prevent degradation and maintain the purity of Boc-L-beta-homoarginine(tos). The compound is generally considered stable under the recommended storage conditions.[3]

| Parameter | Recommended Condition | Source |

| Temperature | 0-8 °C[1] or not exceeding 5 °C[3] | Chem-Impex[1], AAPPTec, LLC[3] |

| Container | Keep container tightly closed. | AAPPTec, LLC[3] |

| Incompatibilities | Strong oxidizing reagents.[3] | AAPPTec, LLC[3] |

| General Stability | Stable under recommended storage conditions. | AAPPTec, LLC[3] |

Note: No quantitative data on stability over time at various temperatures, humidity levels, or light exposure was found in the public domain.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₃₀N₄O₆S[1][4][5] |

| Molecular Weight | 442.52 g/mol [1] or 442.53 g/mol [2][5] |

| Appearance | White to off-white powder[1] or light yellow crystalline[2] |

| Purity | ≥98.0% (TLC)[2] or ≥99%[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6] |

Experimental Protocols

Detailed experimental protocols for the stability testing of Boc-L-beta-homoarginine(tos) are not publicly available. However, a general workflow for handling and use can be derived from safety data sheets and general laboratory practices for similar compounds.

General Handling Workflow

The following diagram outlines a generalized workflow for handling Boc-L-beta-homoarginine(tos) in a research setting to minimize degradation and ensure safety.

Caption: General laboratory workflow for handling Boc-L-beta-homoarginine(tos).

Potential Degradation

While specific degradation pathways under normal storage conditions are not documented, exposure to incompatible substances or improper storage can compromise the compound's integrity.

Hazardous Decomposition

Under fire conditions, hazardous decomposition products can be formed.

Caption: Decomposition products of Boc-L-beta-homoarginine(tos) under combustion.[3]

Conclusion and Recommendations

The stability of Boc-L-beta-homoarginine(tos) is best maintained by strict adherence to the recommended storage conditions, specifically refrigeration between 0-8 °C in a tightly sealed container.[1][3] Researchers should avoid exposure to strong oxidizing agents.[3] Given the lack of detailed public stability data, it is recommended that for long-term storage or sensitive applications, users should perform their own quality control checks to ensure the integrity of the compound. Standard safety precautions, including the use of personal protective equipment, should be followed during handling.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-b-Homoarg(Tos)-OH = 98.0 TLC 136271-81-3 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. BOC-L-BETA-HOMOARGININE(TOS) | 136271-81-3 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Boc-L-beta-homoarginine(tos) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-N-ω-tosyl-L-beta-homoarginine, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical research. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practices.

Solubility Profile of Boc-L-beta-homoarginine(tos)

Precise, quantitative solubility data for Boc-L-beta-homoarginine(tos) is not extensively published in peer-reviewed literature. However, qualitative information is available from chemical suppliers. The presence of the bulky, lipophilic tert-butyloxycarbonyl (Boc) and tosyl (Tos) protecting groups significantly influences the molecule's solubility, generally increasing its affinity for organic solvents.

Table 1: Qualitative Solubility of Boc-L-beta-homoarginine(tos)

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| A summary of qualitative solubility based on available chemical data sheets[1]. |

Contextual Data: Solubility of a Structurally Related Compound

To provide a quantitative frame of reference, the solubility of a related protected arginine derivative, Nα,NG,NG-Tri-tert-butyloxycarbonylarginine (Boc-Arg(Boc)2-OH), is presented below. This compound also features Boc protection, rendering its solubility behavior in organic solvents informative.

Table 2: Quantitative Solubility of Boc-Arg(Boc)2-OH

| Solvent | Abbreviation | Approximate Solubility (mg/mL) |

| Dimethylformamide | DMF | ~30 |

| Dimethyl Sulfoxide | DMSO | ~30 |

| Ethanol | EtOH | ~30 |

| Ethanol:PBS (pH 7.2) (1:5) | - | ~0.16 |

| Data sourced from supplier technical information[2][3]. Note: These values are approximate and can be influenced by the purity of the compound and experimental conditions. |

Detailed Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the widely accepted shake-flask equilibrium method, is recommended. This method is considered a gold standard for determining the solubility of a solid in a solvent.

Objective: To determine the equilibrium solubility of Boc-L-beta-homoarginine(tos) in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

Boc-L-beta-homoarginine(tos) (solid)

-

High-purity organic solvent of choice

-

Analytical balance (4-5 decimal places)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Centrifuge (optional)

-

Quantification instrument: HPLC-UV system or a rotary evaporator and vacuum oven for gravimetric analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid Boc-L-beta-homoarginine(tos) to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Record the exact weight of the added solid.

-

Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution process is complete[4].

-

-

Phase Separation and Sampling:

-

After the equilibration period, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle. Centrifugation at a low speed can be used to accelerate this process.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

Method A: High-Performance Liquid Chromatography (HPLC)

-

Calibration: Prepare a series of standard solutions of Boc-L-beta-homoarginine(tos) of known concentrations in the same solvent. Analyze the standard solutions using a suitable HPLC method to generate a calibration curve[4][5].

-

Sample Analysis: Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve[4].

Method B: Gravimetric Analysis

-

Evaporation: Place the vial containing the filtered saturated solution on a rotary evaporator or under a gentle stream of nitrogen to completely remove the solvent[6][7].

-

Drying: Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved[7].

-

Weighing: Accurately weigh the vial with the dried residue. The difference between this weight and the initial weight of the empty vial gives the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

From HPLC: Calculate the original concentration of the saturated solution, accounting for any dilutions made. The result is the solubility, typically expressed in mg/mL or mol/L.

-

From Gravimetric Analysis: Divide the mass of the dried residue by the volume of the supernatant taken.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.

Caption: Workflow for determining the equilibrium solubility of a compound.

References

The Architectural Advantage: A Technical Guide to Beta-Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. While peptides offer high specificity and biological activity, their application is often limited by poor metabolic stability and conformational flexibility. The incorporation of β-amino acids into peptide scaffolds has emerged as a powerful strategy to overcome these limitations, yielding peptidomimetics with superior stability, well-defined secondary structures, and potent biological activities. This in-depth guide provides a comprehensive overview of the core principles of β-amino acid-based peptide design, including synthesis, structural characteristics, and applications, supplemented with detailed experimental protocols and quantitative data.

Introduction to β-Amino Acids: A Structural Homologation with Profound Consequences

β-amino acids are structural isomers of their α-amino acid counterparts, distinguished by the presence of an additional carbon atom in their backbone.[1] This seemingly minor alteration—a homologation of the carbon backbone—introduces significant changes to the peptide's architecture, leading to unique conformational preferences and a remarkable resistance to enzymatic degradation.[2][3] Unlike α-peptides, which are readily cleaved by proteases, β-peptides are virtually invulnerable to these enzymes, a property that dramatically enhances their in vivo half-life and bioavailability.[4][5]

The stereochemistry of β-amino acids offers a rich diversity for molecular design. With two chiral centers, a β-amino acid with a specific side chain can exist as four distinct diastereoisomers, expanding the accessible chemical space for creating novel peptide structures.[1] This structural diversity, coupled with their proteolytic resistance, makes β-amino acids highly attractive building blocks for developing a new generation of peptide-based therapeutics.

Structural Landscape of β-Peptides: Beyond the α-Helix

The elongated backbone of β-peptides precludes the formation of canonical α-helical and β-sheet structures. Instead, they fold into a variety of unique and well-defined secondary structures, including various helices and turns.[6][7] These structures are stabilized by intramolecular hydrogen bonds and are often adopted by surprisingly short peptide sequences. The most common helical structures are named based on the number of atoms in the hydrogen-bonded ring:

-

14-Helix: A prevalent and stable helical structure, particularly for β³-peptides (where the side chain is attached to the β-carbon).[8]

-

12-Helix and 10-Helix: Other common helical motifs.

-

8-Helix and 10/12-Helix: Less common but structurally significant helical conformations.[7][9]

The ability to form stable, predictable secondary structures is a key advantage in rational drug design, as it allows for the precise spatial arrangement of side chains to interact with biological targets.

Synthesis and Analysis of β-Peptides: A Practical Approach

The synthesis of β-peptides is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques, primarily employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][10] The synthesis of the requisite β-amino acid monomers can be accomplished through various established routes, including the Arndt-Eistert homologation of α-amino acids.[2]

Data Presentation: Quantitative Comparison of α- and β-Peptides

The incorporation of β-amino acids leads to significant improvements in both proteolytic stability and, in many cases, binding affinity. The following tables summarize key quantitative data comparing α-peptides with their β-peptide or α/β-peptide counterparts.

| Peptide/Peptidomimetic | Target Protein | Binding Affinity (IC50/Kd/Ki) | Fold Difference vs. α-Peptide | Reference |

| p53 (α-peptide) | hDM2 | 1.2 ± 0.1 μM (IC50) | - | [9] |

| α/β/γ-peptide 1 | hDM2 | 1.8 ± 0.3 μM (IC50) | 0.67x | [9] |

| α/β/γ-peptide 2 | hDM2 | 8.7 ± 2.0 μM (IC50) | 0.14x | [9] |

| β53-1 (β-peptide) | hDM2 | 368 - 583 nM (Kd) | ~2-3x (weaker) | [4] |

| Bak (α-peptide) | Bcl-xL | 0.025 μM (Ki) | - | [5] |

| α,β-peptide 8 | Bcl-xL | 1.5 μM (Ki) | 60x (weaker) | [5] |

Table 1: Comparative Binding Affinities of α- and β-Peptide Inhibitors.

| Peptide/Peptidomimetic | Protease(s) | Stability Measurement | Reference |

| α/β-peptide 4 | Trypsin, Chymotrypsin | No proteolysis detected after 36 hours of incubation. | [5] |

| α/β/γ-peptides | α-Chymotrypsin | ≥10 to ≥32-fold greater resistance than native p53 peptide. | [9] |

| β- and γ-peptides | 15 different proteases | Stable for at least 48 hours. | [11] |

| α-peptide | 15 different proteases | Complete cleavage within 15 minutes. | [11] |

Table 2: Proteolytic Stability of β-Peptides and their Analogs.

Experimental Protocols

This protocol outlines the general steps for the one-carbon homologation of an N-protected α-amino acid to its corresponding β³-amino acid.

-

Activation of the α-Amino Acid:

-

Dissolve the N-Fmoc protected α-amino acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent (e.g., isobutyl chloroformate) and a base (e.g., N-methylmorpholine) to form a mixed anhydride.

-

Stir the reaction at 0°C for 1-2 hours.

-

-

Formation of the Diazoketone:

-

Prepare a solution of diazomethane in diethyl ether (use extreme caution, as diazomethane is toxic and explosive).

-

Slowly add the diazomethane solution to the mixed anhydride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench any excess diazomethane by the careful addition of acetic acid.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a catalyst, typically silver benzoate or silver oxide, to promote the Wolff rearrangement.

-

Heat the reaction mixture to induce the rearrangement, which expels nitrogen gas and forms a ketene intermediate. The ketene is then trapped by water to form the homologous carboxylic acid.

-

-

Purification:

-

Acidify the reaction mixture and extract the β³-amino acid into an organic solvent.

-

Purify the product by column chromatography or recrystallization to obtain the pure Fmoc-protected β³-amino acid.

-

This protocol describes the manual solid-phase synthesis of a β-peptide on a Rink Amide resin.

-

Resin Preparation:

-

Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.

-

Wash the resin extensively with DMF and dichloromethane (DCM).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent β-amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7][12][13][14]

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

-

The three-dimensional structure of a β-peptide in solution can be determined using a combination of 2D NMR experiments.[6][15][16][17]

-

Sample Preparation: Dissolve the purified β-peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

-

NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.

-

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

-

Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data using molecular dynamics and simulated annealing algorithms.

-

Structure Validation: Assess the quality of the calculated structures based on parameters such as the number of NOE violations and the Ramachandran plot statistics.

Applications of β-Peptides in Drug Discovery and Chemical Biology

The unique properties of β-peptides have led to their exploration in a wide range of therapeutic areas.

Inhibition of Protein-Protein Interactions

Many disease processes are driven by aberrant protein-protein interactions (PPIs). The stable, helical scaffolds of β-peptides are well-suited to mimic the α-helical domains often involved in PPIs, making them promising therapeutic candidates.

-

p53-MDM2 Interaction: The tumor suppressor protein p53 is negatively regulated by its interaction with MDM2. β-peptides have been designed to mimic the α-helical region of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressing activity.[4]

-

BACE1 Inhibition in Alzheimer's Disease: The β-secretase enzyme (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[18][19] β-peptide-based inhibitors can be designed to block the active site of BACE1, preventing the cleavage of the amyloid precursor protein and reducing the formation of amyloid plaques.

Antimicrobial Peptides

The emergence of antibiotic-resistant bacteria is a major global health threat. β-peptide-based antimicrobial agents offer a promising alternative to conventional antibiotics. They can mimic the amphipathic structures of natural antimicrobial peptides, allowing them to disrupt bacterial membranes and induce cell death.[1][20] Their resistance to proteolysis is a significant advantage in this context.

Receptor Agonists and Antagonists

β-peptides can be designed to bind to and modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs).

-

Somatostatin Analogs: Somatostatin is a peptide hormone that regulates the secretion of various other hormones. β-peptide analogs of somatostatin have been developed with enhanced stability and receptor subtype selectivity, making them potential therapeutics for hormonal disorders and certain cancers.[4][21][22][23][24]

Visualizing the World of β-Peptides: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in β-peptide design and application.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 3. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]

- 9. An α‐Helix‐Mimicking 12,13‐Helix: Designed α/β/γ‐Foldamers as Selective Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]

- 11. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 18. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Peptide receptor radionuclide therapy with somatostatin analogs beyond gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bachem.com [bachem.com]

The Biological Significance of Homoarginine in Peptides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and research, the quest for enhanced stability, modulated bioactivity, and improved pharmacokinetic profiles is perpetual. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. Among these, L-homoarginine (hArg), a close structural analog of L-arginine with an additional methylene group in its side chain, has emerged as a molecule of significant interest. This technical guide provides an in-depth exploration of the biological significance of incorporating homoarginine into peptide sequences, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its impact on signaling pathways, enzymatic stability, and peptide structure, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Concepts: The Role of Homoarginine in Biological Systems

Homoarginine's biological relevance primarily stems from its intricate relationship with the nitric oxide (NO) signaling pathway, a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and immune responses.

Modulation of Nitric Oxide Bioavailability

Homoarginine influences nitric oxide (NO) production through a dual mechanism:

-

Alternative Substrate for Nitric Oxide Synthase (NOS): Homoarginine can serve as a substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS), leading to the production of NO and L-homocitrulline. However, it is a less efficient substrate compared to L-arginine.

-

Inhibition of Arginase: Arginase is an enzyme that competes with NOS for the common substrate, L-arginine, converting it to ornithine and urea. Homoarginine acts as a competitive inhibitor of arginase, thereby increasing the intracellular pool of L-arginine available for NOS to produce NO.[1]

This dual role positions homoarginine as a modulator of NO homeostasis. Low circulating levels of homoarginine have been clinically associated with an increased risk of cardiovascular diseases, underscoring its physiological importance.

Biosynthesis and Metabolism

Homoarginine is endogenously synthesized from L-lysine, primarily in the liver and kidneys. Two key enzymes are involved in its metabolism:

-

Ornithine transcarbamylase (OTC): An enzyme of the urea cycle that can use lysine as a substrate, albeit with lower affinity than ornithine, to produce homoarginine.

-

L-arginine:glycine amidinotransferase (AGAT): This enzyme, involved in creatine synthesis, can also catalyze the formation of homoarginine.

The metabolic pathways of homoarginine are integral to understanding its physiological concentrations and potential as a biomarker.

Quantitative Data: Homoarginine in Action

The substitution of arginine with homoarginine can significantly alter the biochemical and pharmacokinetic properties of peptides. The following tables summarize key quantitative data, providing a comparative perspective.

Table 1: Arginase Inhibition by L-Homoarginine

| Arginase Isoform | Inhibitor | IC50 (mM) | Ki (mM) | Inhibition Type |

| Arginase 1 | L-Homoarginine | 8.14 ± 0.52 | 6.1 ± 0.50 | Competitive |

| Arginase 2 | L-Homoarginine | 2.52 ± 0.01 | 1.73 ± 0.10 | Competitive |

Data sourced from a study on human arginase activity.[1]

Table 2: Comparative Proteolytic Stability of Peptides

While specific half-life data for a wide range of homoarginine-containing peptides is dispersed throughout the literature, a general principle is that modifications to natural amino acids can enhance stability. The replacement of arginine with homoarginine can confer increased resistance to degradation by trypsin-like proteases, which typically cleave at the C-terminal side of arginine and lysine residues. This is due to the altered side-chain length and conformation, which can hinder recognition by the active site of these enzymes. Studies have shown that peptides with modifications such as D-amino acid substitutions or end-capping exhibit significantly longer half-lives in serum.[2][3][4] For instance, the half-life of some peptides can increase from minutes to several hours with such modifications.[3]

| Peptide Modification | General Effect on Serum Half-Life |

| Unmodified Peptide | Often short (minutes to a few hours) |

| Homoarginine Substitution | Increased resistance to trypsin-like enzymes |

| D-Amino Acid Substitution | Significant increase in stability |

| N-terminal Acetylation | Increased stability |

| C-terminal Amidation | Increased stability |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

The Nitric Oxide Signaling Pathway and the Influence of Homoarginine

The following diagram depicts the central role of nitric oxide synthase (NOS) in converting L-arginine to nitric oxide and how homoarginine modulates this pathway.

Experimental Workflow for Synthesis and Analysis of Homoarginine-Containing Peptides

This diagram outlines the typical workflow for researchers investigating the properties of peptides where arginine has been substituted with homoarginine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of homoarginine-containing peptides.

Solid-Phase Synthesis of Homoarginine-Containing Peptides

Objective: To synthesize a peptide with a homoarginine residue using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-homoarginine(Pbf)-OH)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HCTU (2.9 equivalents) in a minimal amount of DMF. b. Add DIEA (6 equivalents) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, using Fmoc-L-homoarginine(Pbf)-OH for the desired position.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

On-Resin Guanidinylation of Lysine to Homoarginine

Objective: To convert a lysine residue within a peptide sequence on the solid support to a homoarginine residue.

Materials:

-

Peptide-resin containing a lysine residue with a side-chain protecting group orthogonal to Fmoc (e.g., Fmoc-Lys(Mtt)-OH).

-

Reagents for Mtt deprotection: 1% TFA in DCM.

-

Guanidinylating agent: 1H-Pyrazole-1-carboxamidine hydrochloride.

-

Base: DIEA.

-

Solvent: DMF.

Protocol:

-

Selective Deprotection: After assembling the peptide chain, selectively remove the Mtt group from the lysine side chain by treating the resin with 1% TFA in DCM (10 x 2 min).

-

Neutralization and Washing: Wash the resin with 10% DIEA in DMF (3 x 1 min) followed by DMF (5 x 1 min).

-

Guanidinylation: a. Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (5 equivalents) and DIEA (10 equivalents) in DMF. b. Add this solution to the resin and agitate at room temperature for 12-24 hours.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Cleavage and Purification: Proceed with the standard cleavage, deprotection, and purification protocol as described in section 4.1.

Non-Kit Based Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

Objective: To measure the activity of NOS in a sample by quantifying the amount of nitrite, a stable oxidation product of NO.

Materials:

-

Sample (e.g., cell lysate, tissue homogenate)

-

NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4)

-

L-Arginine or L-Homoarginine solution (substrate)

-

NADPH solution

-

Calcium Chloride (for Ca2+-dependent NOS isoforms)

-

EGTA (for background control)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Nitrite standard solution (e.g., sodium nitrite)

-

96-well microplate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.

-

Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Sample: 50 µL of sample, 50 µL of NOS reaction buffer containing L-arginine (or L-homoarginine) and NADPH.

-

Background Control: 50 µL of sample, 50 µL of NOS reaction buffer with L-arginine, NADPH, and EGTA (to chelate calcium and inhibit cNOS).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Griess Reaction: a. Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light. b. Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by interpolating from the standard curve.

-

Calculate Activity: Subtract the background control absorbance from the sample absorbance. NOS activity can be expressed as pmol of nitrite produced per minute per mg of protein.

Colorimetric Arginase Activity Assay

Objective: To measure arginase activity by quantifying the amount of urea produced.

Materials:

-

Sample (e.g., plasma, cell lysate)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Activation buffer: 10 mM Tris-HCl, pH 7.4, containing 10 mM MnCl2

-

Substrate solution: 0.5 M L-arginine, pH 9.7

-

Acid solution: A mixture of H2SO4, H3PO4, and water.

-

Color reagent: 9% α-isonitrosopropiophenone (in 100% ethanol)

-

Urea standard solution

-

96-well microplate

-

Heating block or water bath at 95-100°C

Protocol:

-

Sample Preparation: Lyse cells or dilute plasma in the lysis buffer.

-

Enzyme Activation: Add 25 µL of the sample to a microfuge tube and add 25 µL of activation buffer. Heat at 55-60°C for 10 minutes to activate the enzyme.

-

Arginine Hydrolysis: Add 50 µL of the substrate solution to each tube and incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding 400 µL of the acid solution.

-

Color Development: a. Add 25 µL of the color reagent to each tube. b. Heat the tubes at 100°C for 45 minutes. c. Cool the tubes in the dark for 10 minutes.

-

Measurement: Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.

-

Quantification: Prepare a standard curve with known concentrations of urea. Determine the urea concentration in the samples from the standard curve.

-

Calculate Activity: Arginase activity is expressed as µmol of urea produced per minute per mg of protein.[5][6][7][8]

Conclusion

The incorporation of homoarginine into peptides represents a promising strategy for modulating their biological activity and enhancing their therapeutic potential. Its ability to influence the nitric oxide signaling pathway and its potential to increase proteolytic stability make it a valuable tool in peptide design and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of homoarginine in their specific applications. As our understanding of the subtle yet significant effects of non-proteinogenic amino acids grows, homoarginine is poised to play an increasingly important role in the future of peptide-based research and therapeutics.

References

- 1. Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. Comparative Assessment of the Proteolytic Stability and Impact of Poly-Arginine Peptides R18 and R18D on Infarct Growth and Penumbral Tissue Preservation Following Middle Cerebral Artery Occlusion in the Sprague Dawley Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A High-Throughput Colorimetric Microplate Assay for Determination of Plasma Arginase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Boc-L-beta-homoarginine(tos) Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-L-beta-homoarginine(tos) using tert-butyloxycarbonyl (Boc) chemistry. Beta-homoarginine is a non-proteinogenic amino acid that can confer unique structural and functional properties to peptides, including increased proteolytic stability. The tosyl (Tos) protecting group on the guanidino side chain is a common choice in Boc-SPPS, offering stability during synthesis and removability during the final cleavage step.

Key Considerations for Incorporating Boc-L-beta-homoarginine(tos)

The incorporation of Boc-L-beta-homoarginine(tos) presents specific challenges due to the steric hindrance from the Boc and tosyl groups and the basic nature of the guanidino side chain. Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful synthesis.

Potential Challenges:

-

Steric Hindrance: The bulky nature of the Boc and tosyl groups can slow down coupling reactions. To overcome this, higher excesses of the amino acid and coupling reagents, longer reaction times, or the use of more potent activating agents may be necessary.

-

Lactam Formation: Arginine derivatives can be prone to the formation of a delta-lactam side product, which terminates the peptide chain. The choice of coupling method can influence the extent of this side reaction.

-

Incomplete Cleavage: The tosyl group on the arginine side chain requires strong acidic conditions for complete removal, often necessitating longer cleavage times with reagents like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Protocols

This section outlines a step-by-step protocol for the manual solid-phase synthesis of a peptide containing Boc-L-beta-homoarginine(tos). The protocol is based on standard Boc-SPPS methodologies.

Resin Selection and Swelling

The choice of resin depends on whether a C-terminal acid or amide is desired. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.

| Parameter | Recommendation |

| Resin Type | Merrifield (for peptide acids), MBHA or BHA (for peptide amides) |

| Swelling Solvent | Dichloromethane (DCM) for polystyrene-based resins |

| Swelling Time | 30-60 minutes with gentle agitation |

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add sufficient DCM to cover the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

Boc-SPPS Cycle

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.

General Boc-SPPS Workflow

Caption: General workflow for a single cycle of Boc-SPPS.

a. Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

| Reagent | Concentration | Duration |

| Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 1-2 minutes (pre-wash), then 20-30 minutes |

Protocol:

-

Add 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[1]

b. Neutralization

This step neutralizes the resulting trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[2][3]

| Reagent | Concentration | Duration |

| Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | 2 x 2 minutes |

Protocol:

-

Add 5-10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin thoroughly with DCM.

c. Coupling of Boc-L-beta-homoarginine(tos)

This step involves the activation of the carboxylic acid of Boc-L-beta-homoarginine(tos) and its coupling to the free N-terminal amine of the resin-bound peptide. Due to potential steric hindrance, a potent coupling reagent is recommended.

Coupling Reaction Workflow

Caption: Workflow of the amino acid coupling step in SPPS.

| Reagent | Equivalents (relative to resin capacity) |

| Boc-L-beta-homoarginine(tos) | 2-4 |

| Coupling Reagent (e.g., HBTU, BOP) | 2-4 |

| DIEA | 4-8 |

Protocol:

-

Dissolve 2-4 equivalents of Boc-L-beta-homoarginine(tos) and a suitable coupling reagent (e.g., HBTU, BOP) in N,N-dimethylformamide (DMF) or a mixture of DCM/DMF.

-

Add the activation mixture to the neutralized peptide-resin.

-

Add 4-8 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups, including the tosyl group from the beta-homoarginine residue. Strong acids like HF or TFMSA are typically required for the cleavage of the tosyl group.[4] The cleavage of Arg(Tos) residues may require a longer reaction time.[4]

Final Cleavage Workflow

Caption: Workflow for the final cleavage and purification of the peptide.

| Cleavage Reagent | Conditions | Scavengers |

| Hydrogen Fluoride (HF) | 0°C for 1-2 hours (longer for multiple Arg(Tos) residues) | Anisole, p-cresol, dimethyl sulfide |

| TFMSA/TFA | 0°C to room temperature for 1-3 hours | Thioanisole, ethanedithiol (EDT) |

Protocol:

-

Dry the peptide-resin thoroughly under vacuum.

-

Carefully add the pre-cooled cleavage cocktail (e.g., HF/anisole 9:1 v/v) to the peptide-resin in a suitable apparatus.

-

Stir the mixture at 0°C for 1-2 hours. For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.

-